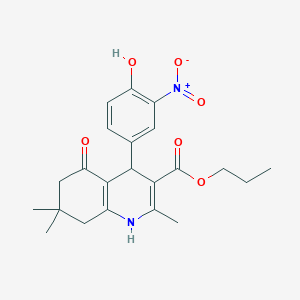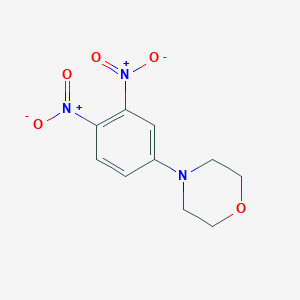![molecular formula C20H32N2O4S2 B5234358 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine), commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research. DMPP is a piperidine derivative and a potent allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This compound has been used in various studies to investigate the mechanism of action and physiological effects of nAChRs.
作用机制
DMPP acts as an allosteric modulator of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine), binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding causes a conformational change in the receptor, leading to increased sensitivity to acetylcholine and enhanced receptor activity. DMPP has been shown to have a higher affinity for the α4β2 and α7 subtypes of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine).
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects. In the central nervous system, DMPP has been shown to enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This effect is thought to be mediated by the activation of presynaptic 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine). DMPP has also been shown to enhance synaptic plasticity, which is thought to underlie learning and memory processes.
实验室实验的优点和局限性
One of the main advantages of using DMPP in lab experiments is its potency and selectivity for 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine). This allows for precise modulation of nAChR activity without affecting other receptor systems. However, one limitation of using DMPP is its relatively short duration of action, which can make it difficult to study long-term effects of nAChR modulation.
未来方向
There are several future directions for research involving DMPP. One area of interest is the role of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) in addiction and substance abuse. DMPP has been shown to modulate the release of dopamine, a neurotransmitter that is involved in reward and addiction processes. Investigating the effects of DMPP on addiction-related behaviors could provide insights into the role of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) in these processes.
Another area of interest is the development of novel therapeutics targeting 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine). DMPP and other allosteric modulators of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) could be used as a starting point for the development of drugs that target specific nAChR subtypes. These drugs could have potential applications in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, DMPP is a potent allosteric modulator of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. There are several future directions for research involving DMPP, including investigating its role in addiction and substance abuse, and developing novel therapeutics targeting 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine).
合成方法
DMPP can be synthesized using a multi-step process that involves the reaction of 4-methylpiperidine with 4,6-dimethyl-1,3-phenylenediamine. The resulting product is then treated with chlorosulfonic acid to form the sulfonyl chloride, which is subsequently reacted with piperidine to yield DMPP.
科学研究应用
DMPP has been widely used in scientific research to investigate the role of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) in various physiological processes. It has been shown to modulate the activity of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) in the central nervous system, as well as in peripheral tissues such as the adrenal gland and skeletal muscle. DMPP has also been used to study the effects of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) on neurotransmitter release, synaptic plasticity, and learning and memory.
属性
IUPAC Name |
1-[2,4-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S2/c1-15-5-9-21(10-6-15)27(23,24)19-14-20(18(4)13-17(19)3)28(25,26)22-11-7-16(2)8-12-22/h13-16H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUNJUEIWGKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)S(=O)(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
![N-(4-chloro-2-methylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5234283.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)
![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)

![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)

![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)

![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)